(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid
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Overview
Description
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a carboxylic acid group attached to an indene backbone. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . This method involves the preparation of racemic esters, followed by hydrolysis under specific conditions to obtain the desired enantiomerically enriched product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemoenzymatic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The use of biocatalysts in these processes helps in achieving high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of steroids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (1S,7aS)-1-azido-7a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-5-one
- (1S,7aS)-1-hydroxy-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-ylmethyl 2-hydroxy-2-isopropyl
Uniqueness
Compared to similar compounds, (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid stands out due to its specific functional groups and stereochemistry. These features contribute to its unique reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H14O4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11-5-4-7(12)9(10(14)15)6(11)2-3-8(11)13/h8,13H,2-5H2,1H3,(H,14,15)/t8-,11-/m0/s1 |
InChI Key |
USCALRFWGZWWMZ-KWQFWETISA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]2O)C(=O)O |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC2O)C(=O)O |
Origin of Product |
United States |
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